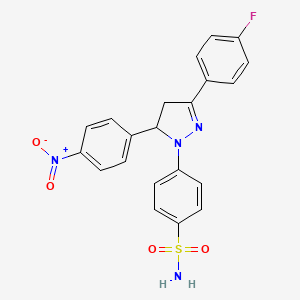
4-(3-(4-Fluorphenyl)-5-(4-Nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorierungschemie
Die Fluoratome in dieser Verbindung bieten faszinierende Möglichkeiten:
- Fluorierte Bausteine: Nutzen Sie die aus dieser Verbindung synthetisierten gem-Difluor-oxilierten Chinazolin(thi)one als vielseitige Zwischenprodukte in der organischen Synthese .
Hydrierungskatalyse
Betrachten Sie die folgende Anwendung:
Biologische Aktivität
The compound 4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide represents a class of pyrazole derivatives known for their diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews recent findings on the biological activities of this specific compound, supported by data tables and case studies.
The molecular formula of the compound is C21H16FN3O2 with a molecular weight of 361.37 g/mol. Its structure features a pyrazole ring substituted with a fluorophenyl and nitrophenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 361.37 g/mol |
| Molecular Formula | C21H16FN3O2 |
| LogP | 5.518 |
| Polar Surface Area | 47.3 Ų |
| Hydrogen Bond Acceptors | 5 |
Antioxidant and Anti-inflammatory Properties
Recent studies indicate that pyrazole derivatives exhibit significant antioxidant and anti-inflammatory activities. Computational docking studies have shown that the compound can inhibit key inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Case Study:
A study evaluated various pyrazole derivatives, including those similar to our compound, and found that they significantly reduced inflammatory markers in vitro. The IC50 values for these compounds ranged from 60 to 70 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. Specifically, compounds with similar structures have demonstrated the ability to inhibit tumor growth by targeting specific cancer cell lines.
Research Findings:
- In vitro tests showed that compounds containing the pyrazole nucleus inhibited cancer cell proliferation through apoptosis induction mechanisms.
- A notable study highlighted that certain analogs exhibited cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. The compound has been tested against a range of bacteria and fungi.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.015 mg/mL |
These results indicate that the compound shows promising antibacterial and antifungal activities, potentially useful in developing new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inflammatory Pathways: Inhibition of cyclooxygenase (COX) enzymes has been observed, which is critical in the inflammatory response.
- Cancer Cell Proliferation: The compound may induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
- Antimicrobial Mechanism: The presence of electron-withdrawing groups enhances its interaction with microbial enzymes, leading to increased efficacy against pathogens .
Eigenschaften
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-18(8-4-15)26(27)28)25(24-20)17-9-11-19(12-10-17)31(23,29)30/h1-12,21H,13H2,(H2,23,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJGIPAUBZJYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














